{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a complex organic compound that features a combination of sulfonyl, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Sulfonylation of Piperazine: The piperazine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biochemistry: Used in studies to understand its interaction with biological macromolecules.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and pyrazole rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]piperazine: Lacks the pyrazole moiety, which may reduce its binding affinity and specificity.
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Lacks the sulfonyl and piperazine groups, which are crucial for its biological activity.
Uniqueness
The combination of sulfonyl, piperazine, and pyrazole moieties in {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone provides a unique structural framework that enhances its potential as a therapeutic agent. This structural uniqueness allows for specific interactions with molecular targets, which can lead to improved efficacy and reduced side effects compared to similar compounds.
Properties
Molecular Formula |
C17H19ClN4O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H19ClN4O3S/c18-12-4-6-13(7-5-12)26(24,25)22-10-8-21(9-11-22)17(23)16-14-2-1-3-15(14)19-20-16/h4-7H,1-3,8-11H2,(H,19,20) |
InChI Key |
WMAUREVDNGZLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.